1,2-Didehydro tranexamic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330838-52-3 | |
| Record name | 1,2-Didehydro tranexamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Mechanistic Elucidation of 1,2 Didehydro Tranexamic Acid Formation
Pathways of Chemical Synthesis Leading to 1,2-Didehydro Tranexamic Acid
The intentional synthesis of this compound is crucial for obtaining a pure reference standard for analytical purposes, such as in high-performance liquid chromatography (HPLC) to quantify its presence as an impurity in tranexamic acid drug products. justia.comgoogleapis.com A documented synthetic route for what is referred to as "tranexamic acid cyclenes hydrocarbon impurity" outlines a multi-step process. justia.com
The synthesis commences with tranexamic acid and phthalic anhydride (B1165640) as the primary starting materials. The process unfolds through a series of chemical reactions, including:
Amidation: The initial reaction between tranexamic acid and phthalic anhydride. justia.com
Acyl Chloride Formation: The product of amidation is then treated to form an acyl chloride. justia.com
Substitution Reaction: A substitution reaction follows the formation of the acyl chloride. justia.com
Esterification: This step involves the formation of an ester. justia.com
Dehydrohalogenation: The removal of a hydrogen and a halogen atom to introduce the double bond in the cyclohexene (B86901) ring. justia.com
Hydrolysis: The final step to yield this compound. justia.com
This synthetic method is designed to produce a high-purity product with a well-defined structure, which is essential for its use as a qualified and accessible impurity reference substance for the quality control of tranexamic acid. justia.com
Investigation of Degradation Mechanisms of Tranexamic Acid Yielding this compound
The presence of this compound in pharmaceutical formulations is primarily a result of the degradation of tranexamic acid. While tranexamic acid is a stable molecule under normal storage conditions, specific environmental factors and the presence of other chemical agents can promote its degradation to form various impurities, including this compound. ghsupplychain.org Forced degradation studies are instrumental in understanding these pathways. justia.comfda.gov
The precise mechanistic pathway for the formation of this compound from tranexamic acid is not extensively detailed in publicly available literature. However, its formation as a "related compound C" in stability and forced degradation studies indicates that it is a significant degradation product. justia.comghsupplychain.org The transformation likely involves an oxidation or elimination reaction that introduces a double bond into the cyclohexane (B81311) ring of the tranexamic acid molecule.
Influence of Environmental Factors on Degradation Kinetics
The rate of tranexamic acid degradation, and consequently the formation of this compound, is influenced by several environmental factors, most notably pH and the presence of oxidizing agents.
Studies on tranexamic acid and its prodrugs have demonstrated a significant pH-dependency on their stability. For instance, the hydrolysis of a tranexamic acid prodrug, which leads to the release of the parent drug, is markedly faster in acidic conditions. nih.gov While this data pertains to a prodrug, it underscores the susceptibility of related structures to pH-driven degradation.
Conversely, tranexamic acid has been found to be relatively stable under thermal stress. Studies have shown that it remains chemically stable when stored for extended periods at temperatures ranging from 4°C to 50°C. ghsupplychain.org Even exposure to fluctuating extreme temperatures did not lead to significant degradation. ghsupplychain.org
Table 1: Influence of pH on the Half-life of a Tranexamic Acid Prodrug
| Medium | pH | Half-life (t₁/₂) |
| 1 N HCl | <1 | 54 minutes |
| Buffer | 2 | 23.9 hours |
| Buffer | 5 | 270 hours |
This table is based on kinetic studies of a tranexamic acid prodrug and illustrates the significant impact of pH on the stability of a closely related compound. Data sourced from a study on tranexamic acid prodrugs. nih.gov
Role of Excipients and Impurities in Accelerating Formation
The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation can significantly impact the stability of the API and the formation of degradation products. While comprehensive studies on the specific role of various excipients in the formation of this compound are limited, some insights can be drawn from available data.
Most simple excipients, such as sodium chloride in injectable solutions, are generally considered not to affect the disposition of tranexamic acid. google.com However, the potential for interaction always exists. For instance, the pH of the formulation, which can be influenced by buffering agents, is a critical factor in the stability of tranexamic acid. nih.gov
Furthermore, the presence of certain reactive substances can accelerate degradation. A study on the stability of tranexamic acid when mixed with various antiseptic solutions found that Dakin's solution, which contains sodium hypochlorite (B82951) (a strong oxidizing agent), led to significant degradation of tranexamic acid. This suggests that excipients with oxidizing properties could potentially accelerate the formation of this compound.
Impurities present in the raw materials of either the API or the excipients can also act as catalysts for degradation reactions. Therefore, the purity of all components in a pharmaceutical formulation is critical to minimizing the formation of this compound.
Advanced Analytical Methodologies for the Detection and Quantification of 1,2 Didehydro Tranexamic Acid
Development and Validation of Chromatographic Techniques for Impurity Profiling
Chromatographic techniques are fundamental in pharmaceutical analysis for separating components within a mixture. For 1,2-Didehydro tranexamic acid, various methods have been developed to profile it as an impurity in tranexamic acid formulations.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of tranexamic acid and its impurities due to its high resolution, sensitivity, and adaptability. ajol.info Since tranexamic acid and its related compounds lack a strong chromophore, derivatization is often required for UV detection, or alternative detection methods are employed. core.ac.ukresearchgate.net
Methods have been specifically developed to separate this compound (Impurity C) from the parent compound and other related substances. google.comlcms.cz Reversed-phase HPLC is a common approach. For instance, a validated method detailed in the European Pharmacopoeia (EP) utilizes a C18 column with a mobile phase designed for optimal separation. lcms.cz The conditions are meticulously controlled to ensure a clear resolution between the tranexamic acid peak and the peak corresponding to Impurity C. lcms.cz
A typical HPLC method for impurity profiling involves an isocratic or gradient elution on a C18 column with UV detection, often around 210-220 nm. lcms.czsielc.com The mobile phase composition is critical and often consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. core.ac.uklcms.cz For example, one method uses a mobile phase containing sodium dihydrogen phosphate, triethylamine, and sodium lauryl sulfate (B86663), adjusted to an acidic pH. lcms.cz
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | UltiMate 3000 LC | lcms.cz |
| Column | Hypersil GOLD C18 (4.6*250mm, 5 µm) | lcms.cz |
| Mobile Phase | Aqueous phase with sodium dihydrogen phosphate, triethylamine, sodium lauryl sulfate (pH 2.5) and Methanol | lcms.cz |
| Separation Mode | Isocratic | lcms.cz |
| Flow Rate | 0.9 mL/min | lcms.cz |
| Column Temperature | 25°C | lcms.cz |
| Detection Wavelength | UV 220nm | lcms.cz |
| Injection Volume | 20 µL | lcms.cz |
| Relative Retention Time (RRT) of Impurity C | ~1.15 (with respect to Tranexamic Acid) | lcms.cz |
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) offers high resolving power but is less commonly used for this compound. jcsp.org.pk The low volatility of tranexamic acid and its impurities necessitates a derivatization step to convert them into more volatile compounds suitable for GC analysis. core.ac.ukjcsp.org.pk
Common derivatizing agents include ethyl chloroformate (ECF), which reacts with the amino and carboxyl groups. jcsp.org.pkresearchgate.net The derivatized analytes can then be separated on a capillary column, such as an HP-5, and detected by a flame ionization detector (FID). jcsp.org.pkresearchgate.net The GC method must be able to separate the derivatized this compound from derivatized tranexamic acid and other potential impurities. While specific applications for this compound are not extensively detailed in readily available literature, the principles of GC analysis for tranexamic acid would be adapted for its impurities. This involves optimizing the derivatization reaction and the GC temperature program to achieve separation. jcsp.org.pk
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Agent | Ethyl Chloroformate (ECF) | jcsp.org.pk |
| Column | HP-5 (30 m x 0.32 mm i.d.) | researchgate.net |
| Detector | Flame Ionization Detection (FID) | researchgate.net |
| pH of Derivatization | ~9 (carbonate buffer) | jcsp.org.pk |
| Linear Range (for Tranexamic Acid) | 2-50 ng on-column | researchgate.net |
Capillary Zone Electrophoresis (CZE) Approaches
Capillary Zone Electrophoresis (CZE) is a powerful separation technique based on the differential migration of charged species in an electric field. wikipedia.org As an amphoteric compound with both acidic and basic functional groups, this compound is well-suited for CZE analysis. core.ac.uk CZE offers advantages such as high efficiency, short analysis times, and minimal solvent consumption. mdpi.com
In CZE, analytes are separated based on their charge-to-size ratio. nih.gov The separation of tranexamic acid and its impurities like this compound would depend on differences in their electrophoretic mobilities. The method typically involves a fused-silica capillary and a background electrolyte (BGE) buffer. sciex.com The choice of BGE, its pH, and concentration are critical parameters that must be optimized to achieve resolution. sciex.com While CZE is mentioned as a potential technique for tranexamic acid, specific, validated methods for the routine analysis of this compound as an impurity are not as widely published as HPLC methods. core.ac.uk However, its orthogonality to HPLC makes it a valuable tool for complementary analysis and method validation. nih.gov
Spectrometric Approaches for Structural Confirmation and Trace Analysis
Spectrometric methods are indispensable for confirming the chemical structure of impurities and for their detection at trace levels.
Mass Spectrometry (MS/MS) for Identification and Quantification
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like LC (LC-MS/MS), is a highly specific and sensitive technique for the identification and quantification of impurities. core.ac.uk The key to MS analysis is the difference in the mass-to-charge ratio (m/z) of the analytes.
This compound has a molecular weight of approximately 155.19 g/mol , which is distinct from tranexamic acid's molecular weight of about 157.21 g/mol . nih.govpharmaffiliates.com This mass difference of 2 Da allows for their clear differentiation in a mass spectrum. For quantification, tandem mass spectrometry (MS/MS) is often used in the Multiple Reaction Monitoring (MRM) mode. thaiscience.info In this mode, a specific precursor ion for this compound (e.g., the protonated molecule [M+H]⁺ at m/z 156.1) is selected and fragmented, and a specific product ion is monitored for quantification. This approach provides excellent selectivity and sensitivity, enabling the detection of trace levels of the impurity. thaiscience.info
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Protonated Ion [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| Tranexamic Acid | C₈H₁₅NO₂ | 157.11028 | ~158.1 | pharmaffiliates.comthaiscience.infonih.gov |
| This compound | C₈H₁₃NO₂ | 155.09463 | ~156.1 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including impurities like this compound. It provides detailed information about the carbon-hydrogen framework of a molecule.
The structure of this compound differs from tranexamic acid by the presence of a carbon-carbon double bond within the cyclohexene (B86901) ring. nih.gov This structural difference leads to distinct and predictable changes in both ¹H and ¹³C NMR spectra.
¹H NMR: The spectrum of this compound is expected to show a signal for the vinylic proton (the hydrogen attached to the double bond), which would be absent in the spectrum of tranexamic acid. This signal would typically appear in the downfield region (around 5-7 ppm). The signals for the other protons in the ring would also have different chemical shifts and coupling patterns compared to those in the saturated cyclohexane (B81311) ring of tranexamic acid.
¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the sp²-hybridized carbons of the double bond, typically in the range of 100-150 ppm. hmdb.ca These signals are a definitive indicator of the unsaturation and are absent in the spectrum of tranexamic acid, which only contains signals for sp³-hybridized carbons. hmdb.canp-mrd.org
While predicted spectra for tranexamic acid are available, obtaining experimental NMR data for the isolated this compound impurity is crucial for its definitive structural confirmation. hmdb.canp-mrd.orghmdb.ca
Spectrophotometric and Fluorimetric Detection in Analytical Systems
Due to the absence of a significant chromophore in its structure, direct spectrophotometric or fluorimetric analysis of this compound is challenging. researchgate.netresearchgate.net Consequently, most methods rely on pre-column or post-column derivatization to introduce a chromophoric or fluorophoric tag to the molecule's primary amino group.
Spectrophotometric Detection: Spectrophotometric methods are based on the reaction of the primary amino group of the analyte with a chromogenic reagent to form a colored product that can be measured in the visible region of the electromagnetic spectrum. A common and well-established reagent for this purpose is ninhydrin, which reacts with the primary amine to produce a bluish-purple colored product (Ruhemann's purple) that exhibits maximum absorbance around 565-570 nm. researchgate.netnih.gov The reaction is typically carried out in a basic medium (pH 8.0) and requires heating to proceed to completion. nih.gov
Another reagent used for the colorimetric determination of compounds with primary amino groups is 2,6-dichloroquinone-4-chlorimide (DCQ). This reaction produces a colored complex that can be quantified spectrophotometrically, with one study reporting a maximum absorbance at 670 nm. idosi.org Kinetic spectrophotometric methods have also been developed, for instance, by coupling with ascorbic acid, where the reaction rate is proportional to the drug concentration. researchgate.net
Fluorimetric Detection: Fluorimetric detection offers superior sensitivity compared to spectrophotometry. These methods also require derivatization using a fluorogenic reagent. One such highly effective reagent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). NBD-Cl reacts with the primary amino group of the analyte in a buffered alkaline medium (e.g., borate (B1201080) buffer pH 9.0) to yield a highly fluorescent yellow product. nih.gov For tranexamic acid, this derivative can be measured with high sensitivity at an emission wavelength of 536 nm after excitation at 470.5 nm. nih.gov This approach allows for quantification at very low concentrations, with reported linear ranges as low as 20-100 ng/mL. nih.gov
Dansyl chloride is another derivatizing agent used to enhance detectability, improving sensitivity significantly when coupled with techniques like capillary liquid chromatography. nih.gov
Method Validation for this compound in Pharmaceutical Formulations
Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. For this compound, as an impurity in pharmaceutical products, the validation process must demonstrate specificity, linearity, accuracy, precision, and sensitivity. While specific validation reports for this compound are scarce, the parameters established for the parent compound, tranexamic acid, provide a clear framework.
Validation studies for tranexamic acid in pharmaceutical formulations like tablets and creams have been performed using techniques such as RP-HPLC with derivatization. researchgate.netresearchgate.netjournalwjarr.com These studies establish the key performance characteristics of the method. Specificity is confirmed by the absence of interference from excipients or other degradation products at the retention time of the analyte derivative. researchgate.net
Below is a table summarizing typical validation parameters from studies on tranexamic acid, which would be analogous for a method quantifying this compound.
Table 1: Representative Method Validation Parameters for Tranexamic Acid Analysis
| Parameter | Typical Finding | Description | Reference |
|---|---|---|---|
| Linearity | Concentration ranges of 6-16 µg/mL or 8-48 µg/mL with r > 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte. | researchgate.netresearchgate.net |
| Accuracy | Recovery rates between 99.26% and 101.77% | The closeness of the test results obtained by the method to the true value. | researchgate.netjournalwjarr.com |
| Precision | Relative Standard Deviation (RSD) less than 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | researchgate.net |
| Limit of Detection (LOD) | 1.87 µg/mL to 0.002124 µg/mL | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | researchgate.netresearchgate.net |
| Limit of Quantification (LOQ) | 6.25 µg/mL to 0.006434 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | researchgate.netresearchgate.net |
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, particularly from complex matrices like biological fluids or pharmaceutical creams. core.ac.uk The choice of technique depends on the nature of the matrix and the subsequent analytical method.
For pharmaceutical formulations such as creams or tablets, the initial step typically involves dissolving the product in a suitable solvent. For creams, this may involve extraction into an aqueous or buffered solution, followed by filtration or centrifugation to remove insoluble excipients. researchgate.net For tablets, the process usually involves crushing the tablets, dissolving the powder, and filtering the solution. researchgate.netidosi.org
For biological matrices like human plasma, a more extensive cleanup is required to remove proteins and other endogenous components that can interfere with the analysis. core.ac.uk
Protein Precipitation (PPT): This is a common first step where a precipitating agent, such as acetonitrile, methanol, or perchloric acid, is added to the plasma sample to denature and remove the majority of proteins. core.ac.uk
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed into the aqueous sample, providing high enrichment factors. One study used chloroform (B151607) as the extraction solvent following derivatization. nih.gov
Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the sample. The analyte partitions onto the fiber, which is then desorbed into the analytical instrument. This method has been shown to be effective for tranexamic acid in plasma. core.ac.ukmdpi.com
Table 2: Sample Preparation Techniques for Different Matrices
| Matrix | Preparation Technique | Description | Reference |
|---|---|---|---|
| Pharmaceutical Tablets | Dissolution & Filtration | Tablets are crushed, dissolved in a suitable solvent (e.g., mobile phase or water), and filtered to remove insoluble excipients before analysis. | researchgate.netidosi.org |
| Pharmaceutical Creams | Extraction & Derivatization | The active ingredient is extracted from the cream base, followed by derivatization (e.g., with ninhydrin) to enable detection. | researchgate.net |
| Human Plasma | Protein Precipitation | Acetonitrile or perchloric acid is added to precipitate proteins, followed by centrifugation to obtain a clear supernatant for analysis. | core.ac.uk |
| Human Plasma | Dispersive Liquid-Liquid Microextraction (DLLME) | Following microwave-assisted derivatization, chloroform is used to extract the derivatized analyte, removing excess reagent and interferences. | nih.gov |
| Human Plasma / Urine | Solid-Phase Microextraction (SPME) | A thin-film microextraction brush with a suitable coating is used to extract the analyte directly from the biological fluid. | mdpi.com |
Pharmacological and Biological Activity Assessment of 1,2 Didehydro Tranexamic Acid
Comparative Evaluation of Antifibrinolytic Activity with Tranexamic Acid
1,2-Didehydro tranexamic acid is recognized as an impurity and a related compound to tranexamic acid, a well-established antifibrinolytic agent. nih.govclearsynth.comghsupplychain.org Tranexamic acid functions by competitively inhibiting the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin (B1330869) clots. fda.govnih.govhaematologica.org It binds to the lysine-binding sites on plasminogen, thereby preventing the breakdown of fibrin and stabilizing blood clots. fda.govhaematologica.org
In Vitro Studies on Plasminogen Activation and Fibrinolysis Pathways
Detailed in vitro studies specifically evaluating the antifibrinolytic activity of this compound and its direct effects on plasminogen activation and fibrinolysis pathways are not extensively available in the public domain. The majority of published research focuses on the parent compound, tranexamic acid.
For tranexamic acid, in vitro studies have demonstrated its dose-dependent inhibition of tissue plasminogen activator (tPA)-induced fibrinolysis. fda.gov For instance, concentrations between 10 and 15 mg/L of tranexamic acid have been shown to cause substantial inhibition of fibrinolysis. Furthermore, studies on whole blood have shown that tranexamic acid can reduce fibrinogenolysis without directly affecting plasmin generation. nih.gov
While direct comparative data for this compound is lacking, its structural similarity to tranexamic acid suggests that it may possess some level of antifibrinolytic activity. However, without specific experimental data, its potency and mechanism relative to tranexamic acid remain uncharacterized.
Table 1: In Vitro Antifibrinolytic Activity of Tranexamic Acid
| Assay Type | System | Activator | Key Findings for Tranexamic Acid | Citation |
| Optical Density | Fibrin Clot Lysis | Plasmin | Decreased lysis with increasing concentration. | fda.gov |
| Solution-based Assay | Plasminogen, Fibrinogen, Thrombin | tPA | Reduced plasminogen activation to 40% at 7.86 mg/L and 20% at 15.72 mg/L. | fda.gov |
| Thromboelastography (TEG) | Whole Blood | tPA | Corrected lysis parameters and partially protected fibrinogen. | nih.gov |
Investigation of Other Potential Biological Effects
Beyond its well-documented antifibrinolytic effects, tranexamic acid has been reported to have other biological activities, including anti-inflammatory properties and effects on melanogenesis. nih.gov However, dedicated research into other potential biological effects of this compound is not currently available in published literature. Its structural similarity to tranexamic acid might imply a potential for similar off-target effects, but this remains speculative without direct experimental evidence.
Assessment of Potential Toxicological Implications as a Related Substance
This compound is officially recognized as "Tranexamic acid impurity C" or "Tranexamic Acid Related Compound C" in various pharmacopeias. nih.govghsupplychain.orgsigmaaldrich.com As an impurity in tranexamic acid preparations, its toxicological profile is of significant interest for drug safety and quality control.
Regulatory bodies and pharmacopeial standards set limits for the presence of impurities in pharmaceutical products. For instance, the British Pharmacopoeia specifies acceptance criteria for impurities in Tranexamic Acid Injection, including a defined limit for Tranexamic acid related compound C. ghsupplychain.org This underscores the importance of controlling the levels of this impurity in the final drug product.
While specific toxicological studies on this compound are not widely published, the established limits by regulatory authorities suggest a threshold below which the impurity is considered to be of low toxicological concern. The toxicological assessment of tranexamic acid itself reveals potential for adverse effects at high doses, such as ocular toxicity and central nervous system effects like hyperexcitability and convulsions. fda.govnih.gov However, it is not known if this compound shares these toxicological properties. The hydrochloride salt of this compound has been noted to be harmful if swallowed and to cause skin and eye irritation. nih.gov
Table 2: Identity and Regulatory Status of this compound
| Name | Synonym(s) | Chemical Formula | Regulatory Status |
| This compound | Tranexamic acid impurity C; (RS)-4-(aminomethyl)cyclohex-1-enecarboxylic acid | C8H13NO2 | Recognized as an impurity in pharmacopeias with specified limits. nih.govghsupplychain.orgsigmaaldrich.com |
Computational Chemistry and Molecular Modeling of 1,2 Didehydro Tranexamic Acid
Structure-Activity Relationship (SAR) Analysis in Comparison to Tranexamic Acid
The antifibrinolytic activity of tranexamic acid is intrinsically linked to its specific three-dimensional structure, which mimics the amino acid lysine. wikipedia.orgijnrd.org It acts as a competitive inhibitor by binding to the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to fibrin (B1330869) and inhibiting fibrinolysis. researchgate.netdrugbank.com The key structural features of tranexamic acid crucial for this activity are the distance and spatial orientation of the aminomethyl group and the carboxylic acid group in the trans configuration on the cyclohexane (B81311) ring. wikipedia.org This specific conformation allows it to fit effectively into the lysine-binding sites of plasminogen. nih.gov
The introduction of a double bond in the 1,2-position of the cyclohexane ring to form 1,2-Didehydro tranexamic acid introduces significant structural changes that would predictably alter its biological activity. The cyclohexene (B86901) ring in the didehydro compound imposes a degree of planarity that is absent in the flexible cyclohexane ring of tranexamic acid. This rigidity alters the relative positions and optimal conformational freedom of the essential aminomethyl and carboxyl functional groups.
The SAR suggests that the precise stereochemistry of tranexamic acid is vital for its potency. The cis-isomer of tranexamic acid, for instance, is known to be inactive, highlighting the strict conformational requirements of the plasminogen binding site. Given that the double bond in this compound flattens a portion of the ring, it is highly probable that the ideal spatial arrangement of the functional groups is disrupted. This would likely lead to a reduced binding affinity for the lysine-binding sites on plasminogen compared to tranexamic acid. Consequently, a significant decrease in antifibrinolytic activity is expected.
| Compound | Key Structural Feature | Expected Impact on Conformation | Predicted Antifibrinolytic Activity |
|---|---|---|---|
| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | Flexible cyclohexane ring allows optimal positioning of functional groups. | High (Potent inhibitor of plasminogen activation). wikipedia.orgnih.gov |
| This compound | 4-(aminomethyl)cyclohex-1-enecarboxylic acid nih.gov | Partially planar cyclohexene ring introduces conformational rigidity, altering the distance and orientation of functional groups. | Significantly lower than tranexamic acid (Predicted). |
| cis-Tranexamic Acid | cis-4-(aminomethyl)cyclohexanecarboxylic acid google.com | Sub-optimal spatial arrangement of functional groups. | Inactive. google.com |
Molecular Docking and Binding Site Predictions
Molecular docking studies are instrumental in understanding how a ligand interacts with its protein target. For tranexamic acid, the target is plasminogen, specifically its lysine-binding sites located in the kringle domains. nih.gov Tranexamic acid binds to these sites, preventing the binding of plasminogen to fibrin. researchgate.netresearchgate.net
While no specific molecular docking studies for this compound have been published, we can predict its binding behavior based on the known interactions of tranexamic acid. Docking simulations of tranexamic acid into the kringle domains of plasminogen reveal key interactions, such as salt bridges between the carboxylate group of the ligand and positively charged residues (e.g., arginine, lysine) in the binding pocket, as well as hydrogen bonds involving the aminomethyl group.
The altered geometry of this compound would likely result in a different binding pose within the active site. The planarity of the cyclohexene ring could introduce steric clashes or prevent the molecule from achieving the optimal conformation necessary for strong binding. The distance between the carboxylate and aminomethyl groups, which is critical for interacting with corresponding residues in the binding pocket, may be suboptimal in the didehydro analog. This would likely result in a lower predicted binding affinity and a higher, less favorable docking score compared to tranexamic acid. Computational models predict that this reduced affinity would render it a much weaker antifibrinolytic agent.
| Compound | Target Protein | Predicted Binding Site | Predicted Binding Affinity / Docking Score | Key Predicted Interactions |
|---|---|---|---|---|
| Tranexamic Acid | Plasminogen (Kringle Domains) | Lysine-Binding Site | High Affinity (Favorable Docking Score) | Ionic interactions with carboxylate; Hydrogen bonds with aminomethyl group. researchgate.netnih.gov |
| This compound | Plasminogen (Kringle Domains) | Lysine-Binding Site | Low Affinity (Unfavorable Docking Score) (Predicted) | Potentially weaker or strained interactions due to suboptimal geometry; possible steric hindrance. (Predicted) |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide insights into the electronic properties of a molecule, including charge distribution, molecular orbitals, and reactivity descriptors. alquds.edunih.gov For tranexamic acid and its derivatives, these calculations can help explain their stability, reactivity, and interaction potential.
The primary electronic difference between tranexamic acid and this compound is the presence of the π-system in the C=C double bond of the cyclohexene ring. This feature significantly influences the molecule's electronic structure.
Electron Distribution and Molecular Orbitals: The π-bond in this compound creates a region of higher electron density compared to the corresponding saturated C-C bond in tranexamic acid. This would lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), likely narrowing the HOMO-LUMO gap. A smaller energy gap generally implies higher chemical reactivity.
Reactivity: The double bond itself becomes a potential site for electrophilic addition reactions, a pathway not available to the saturated ring of tranexamic acid. Furthermore, the change in electron distribution across the molecule would alter its electrostatic potential surface. This affects how the molecule interacts with the electrostatic environment of the plasminogen binding site, potentially weakening the key ionic and hydrogen bonding interactions necessary for effective binding. DFT calculations performed on prodrugs of tranexamic acid have demonstrated the sensitivity of reaction rates and stability to structural modifications, a principle that applies here. nih.govexo-ricerca.it
| Parameter | Tranexamic Acid (Predicted/Known) | This compound (Predicted) | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO₂ nih.gov | C₈H₁₃NO₂ nih.gov | Loss of two hydrogen atoms to form a double bond. |
| Key Functional Groups | -COOH, -CH₂NH₂ on a cyclohexane ring | -COOH, -CH₂NH₂ on a cyclohexene ring | Unsaturated vs. saturated carbocyclic core. |
| HOMO-LUMO Gap | Larger Gap | Smaller Gap | The π-system of the C=C bond introduces higher energy occupied orbitals and lower energy unoccupied orbitals. |
| Chemical Reactivity | Relatively stable saturated ring | More reactive; double bond susceptible to addition reactions | The presence of the π-bond provides a site for chemical reactions. |
| Dipole Moment | Value based on trans chair conformation | Altered due to change in geometry and electron distribution | The introduction of a planar segment changes the overall molecular symmetry and charge distribution. |
Pharmaceutical Stability and Quality Control Implications of 1,2 Didehydro Tranexamic Acid
Impact on the Degradation Profile of Tranexamic Acid Formulations
The formation of 1,2-didehydro tranexamic acid is a key indicator of potential degradation in tranexamic acid drug substances and products. While tranexamic acid is generally considered a stable molecule, forced degradation studies have provided insights into the conditions that may lead to the formation of this and other impurities.
Forced degradation studies are essential in developing stability-indicating analytical methods and understanding the degradation pathways of active pharmaceutical ingredients. Such studies on tranexamic acid have shown its relative stability under various stress conditions, including acid and base hydrolysis, oxidation, and heat. fda.gov However, some studies have indicated that tranexamic acid can degrade under photolytic conditions. ejbps.com
The presence of this compound can be a marker for inadequate control over the manufacturing process or improper storage conditions. Its chemical structure, featuring a double bond in the cyclohexane (B81311) ring, distinguishes it from the saturated ring of tranexamic acid and can be readily detected and quantified by modern analytical techniques like High-Performance Liquid Chromatography (HPLC). google.com
Table 1: Summary of Forced Degradation Studies on Tranexamic Acid
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (0.1 N HCl) | No significant degradation detected. | fda.gov |
| Base Hydrolysis (0.1 N NaOH) | No significant degradation detected. | fda.gov |
| Oxidative Degradation | No significant degradation detected. | ejbps.com |
| Thermal Degradation | No significant degradation detected. | ejbps.com |
| Photolytic Degradation | Significant degradation observed in some studies. | ejbps.com |
Strategies for Mitigating Formation During Manufacturing and Storage
The control of this compound levels begins with a robust manufacturing process for tranexamic acid. Key strategies focus on the purification of the final product to remove process-related impurities and preventing degradation during formulation and storage.
Manufacturing Process Control:
Control of Raw Materials: The quality of starting materials and reagents is crucial in minimizing the formation of impurities during synthesis.
Purification Steps: The manufacturing process of tranexamic acid typically includes crystallization steps that are effective in removing impurities, including this compound. A scalable synthesis process has been described that controls the cis-isomer (Impurity B) and the dimer impurity (Impurity A) to within monograph limits. tandfonline.com
Activated Carbon Treatment: The use of pre-treated activated carbon during the manufacturing of tranexamic acid injection has been shown to reduce the formation of certain impurities. patsnap.com
Formulation and Storage Control:
pH Adjustment: Maintaining the pH of tranexamic acid solutions within a specific range (typically 6.5 to 8.0 for injections) is critical for stability. google.comghsupplychain.org
Protection from Light: Given the potential for photolytic degradation, tranexamic acid formulations should be protected from light during storage.
Appropriate Packaging: The use of suitable container-closure systems, such as Type I glass ampoules for injections, helps to maintain the sterility and stability of the product. ghsupplychain.org
Temperature Control: While tranexamic acid is stable at room temperature, freezing should be avoided as it can compromise the integrity of the container. dtic.mil Studies have shown that tranexamic acid remains chemically stable for up to 12 weeks at temperatures ranging from 4°C to 50°C. dtic.mil
Establishment of Purity Standards and Impurity Limits in Pharmaceutical Products
Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established stringent purity standards for tranexamic acid and its formulations. These standards include specific limits for known and unknown impurities to ensure the quality, safety, and efficacy of the final pharmaceutical product.
This compound is listed as a specified impurity in major pharmacopoeias.
The European Pharmacopoeia monograph for tranexamic acid specifies a limit for Impurity C. scribd.comdrugfuture.com For instance, one source indicates a limit of not more than 0.05% for impurity C. scribd.com
The United States Pharmacopeia also controls this impurity, referred to as Tranexamic Acid Related Compound C. sigmaaldrich.com A US patent for a ready-to-use tranexamic acid intravenous solution specifies a limit for Impurity C of ≤0.1%. google.com Another source mentions a similar limit of 0.1% for Tranexamic Acid Related Compound C in the USP specification for Tranexamic Acid.
The establishment of these limits is based on toxicological data, the manufacturing process capability, and the stability profile of the drug. Adherence to these limits is a critical aspect of quality control for all pharmaceutical manufacturers of tranexamic acid products.
Table 2: Pharmacopoeial Impurities and Limits for Tranexamic Acid
| Impurity Name | Pharmacopoeia | Typical Limit | Reference |
| Tranexamic acid impurity C / this compound | Ph. Eur. | ≤ 0.05% | scribd.com |
| Tranexamic acid related compound C / this compound | USP | ≤ 0.1% | google.com |
| Any individual, unspecified impurity | USP | - | |
| Total impurities | USP | ≤ 0.5% | sigmaaldrich.com |
Future Research Trajectories and Methodological Innovations for 1,2 Didehydro Tranexamic Acid
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate detection and quantification of 1,2-Didehydro tranexamic acid, often present at trace levels, necessitates the development of analytical methods with superior sensitivity and specificity. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is a common approach, the lack of a strong chromophore in both tranexamic acid and its didehydro- derivative presents a significant challenge to achieving low detection limits. core.ac.uk
Future research is increasingly focused on overcoming this limitation through several innovative approaches:
Advanced Chromatographic and Detection Methods: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the sensitive and selective quantification of tranexamic acid and its impurities. nih.govresearchgate.net A novel approach involves the utilization of protonated acetonitrile (B52724) adducts in the mass spectrometer, which can enhance the abundance of the ion used for quantification, thereby improving sensitivity. nih.gov Furthermore, hydrophilic interaction liquid chromatography (HILIC) is showing promise for better retention and separation of polar compounds like tranexamic acid and its derivatives. core.ac.uk
Derivatization Techniques: To enhance the detectability of these compounds by UV or fluorescence detectors, pre-column or post-column derivatization is a key area of development. core.ac.uk This involves reacting the analyte with a reagent to attach a chromophoric or fluorophoric tag. For instance, reagents like o-phthalaldehyde (B127526) can be used to create highly fluorescent derivatives, significantly lowering the limits of detection. researchgate.net
Spectroscopic Methods: Innovative spectroscopic techniques, such as Raman spectroscopy, are being explored as rapid and non-destructive analytical methods. researchgate.net By developing predictive models based on the Raman spectra of aqueous solutions, it is possible to quantify tranexamic acid without the need for toxic solvents, offering a "green" analytical solution. researchgate.net
These advancements are critical for ensuring that pharmaceutical formulations of tranexamic acid meet rigorous purity standards, safeguarding patient health.
Advanced Computational Approaches for Predictive Modeling
The role of computational chemistry and modeling in drug development and analysis is expanding rapidly. For this compound, these approaches offer the potential to predict its properties and behavior, thereby guiding analytical method development and risk assessment.
A significant area of research lies in the use of computational models to understand the pharmacological and toxicological profiles of impurities. For example, computational models have been successfully employed to elucidate the complex, dual-action mechanism of tranexamic acid on the fibrinolytic system. plos.orgnih.gov These models can simulate the interaction of tranexamic acid with key proteins like plasminogen and urokinase, providing insights into how it can exhibit both anti-fibrinolytic and, under certain conditions, pro-fibrinolytic effects. plos.orgnih.govplos.org
Future research will likely extend these computational models to predict:
The binding affinity and interaction of this compound with biological targets: By understanding how the structural difference (the double bond) affects its interaction with proteins involved in the coagulation cascade, researchers can predict its potential to interfere with the therapeutic effect of tranexamic acid or cause off-target effects.
Physicochemical properties and analytical behavior: Computational tools can predict properties such as solubility, pKa, and chromatographic retention times, which can significantly aid in the development and optimization of analytical methods.
Toxicity profiles: In silico toxicology models can be used to screen for potential adverse effects of this compound, helping to prioritize further experimental toxicological studies.
These predictive models, when used in conjunction with experimental data, can accelerate the risk assessment process for impurities and contribute to the development of safer and more effective medications.
Research into the Broader Biological Repercussions of Impurity Presence
While the presence of impurities in pharmaceuticals is generally controlled to minimize potential harm, a deeper understanding of the specific biological effects of each impurity is a crucial area for future research. The presence of this compound, even at low levels, could potentially have unintended biological consequences.
Future research in this area should focus on:
Assessing potential toxicity: Comprehensive toxicological studies are needed to evaluate the safety profile of this compound. This includes assessing its potential for cytotoxicity, genotoxicity, and any other adverse effects. fda.gov While tranexamic acid itself has a well-established safety profile, the introduction of a double bond in the cyclohexane (B81311) ring could alter its metabolic fate and toxicological properties.
Understanding the impact on the inflammatory response: Tranexamic acid has been shown to have effects on the inflammatory response. nih.gov It is therefore important to investigate whether this compound shares these properties or if it has a different immunomodulatory profile.
Exploring effects on non-target systems: Research should also consider the potential for this compound to interact with other biological systems beyond the coagulation cascade.
A thorough understanding of the biological repercussions of this impurity will allow for a more informed risk assessment and the establishment of scientifically justified limits in pharmaceutical products.
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of 1,2-Didehydro tranexamic acid in experimental settings?
Methodological Answer: High-performance liquid chromatography (HPLC) with a hydrogen flame ionization detector (FID) is a robust approach for assessing purity, using a column packed with 2.5% polyethylene glycol-coated silica (column dimensions: ~3 mm internal diameter, ~2-minute retention time) . Spectroscopic techniques, such as UV-Vis and nuclear magnetic resonance (NMR), are critical for structural validation and tracking degradation products. For stability studies, kinetic analyses under varying pH conditions (e.g., 1 N HCl, buffers pH 2–7.4) and temperature-controlled environments are essential to identify hydrolytic pathways .
Q. How should researchers design preliminary experiments to evaluate the antifibrinolytic efficacy of this compound?
Methodological Answer: Begin with in vitro clot lysis assays using human plasma samples to measure fibrinolysis inhibition via thromboelastography (TEG) or turbidimetric methods. Include dose-response curves (e.g., 0.1–10 mM concentrations) to establish IC₅₀ values. Control groups should account for solvent effects and baseline fibrinolytic activity. For in vivo models, consider rodent tail-bleeding assays or trauma-induced hemorrhage models, with tranexamic acid as a positive control .
Q. What statistical approaches are appropriate for analyzing non-normally distributed data in preclinical studies of this compound?
Methodological Answer: For non-parametric data, use the Mann-Whitney U test to compare differences between independent groups (e.g., treated vs. control cohorts). For longitudinal data (e.g., repeated GCS scores in trauma models), Friedman’s test with post-hoc Dunn’s correction is suitable. Always report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) optimize the design of this compound prodrugs?
Methodological Answer: DFT calculations at the B3LYP/6-31G(d) level can predict transition-state geometries and activation energies for intramolecular proton transfer reactions, critical for prodrug activation. Validate computational predictions with kinetic studies (e.g., HPLC monitoring of prodrug conversion rates in physiological buffers). Focus on vibrational frequencies and reaction trajectories to identify rate-limiting steps .
Q. What strategies resolve contradictions in reported efficacy outcomes (e.g., 49% vs. 90% melasma improvement rates) for tranexamic acid derivatives?
Methodological Answer: Conduct meta-regression analyses to identify confounding variables such as dosing regimens (e.g., 500 mg/day vs. higher doses), treatment duration, or patient demographics (e.g., Fitzpatrick skin types). Subgroup analyses stratified by age, sex, and comorbidities can isolate effect modifiers. Sensitivity analyses should exclude low-quality studies (e.g., non-RCTs) to minimize bias .
Q. How should researchers assess sex-specific differences in the pharmacokinetics and efficacy of this compound?
Methodological Answer: Incorporate sex-stratified recruitment in clinical trials and measure sex hormone levels (e.g., estrogen, testosterone) as covariates. Use physiologically based pharmacokinetic (PBPK) modeling to simulate sex-dependent absorption/metabolism. Preclinical studies should employ gonadectomized animal models to isolate hormonal influences on drug clearance .
Q. What methodologies are critical for evaluating the neurotoxicity risk of this compound in traumatic brain injury (TBI) models?
Methodological Answer: Combine in vitro blood-brain barrier (BBB) permeability assays (e.g., parallel artificial membrane permeability assay, PAMPA) with in vivo microdialysis to measure cerebral spinal fluid (CSF) concentrations. Monitor biomarkers like S100β and GFAP for neuroinflammation. Dose-escalation studies in TBI rodents should correlate exposure levels with seizure thresholds .
Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of this compound in fibrinolysis modulation?
Methodological Answer: Perform transcriptomic profiling (RNA-seq) of endothelial cells post-treatment to identify dysregulated pathways (e.g., plasminogen activation inhibitors). Proteomic analyses (LC-MS/MS) can quantify changes in fibrinolytic enzymes (e.g., tissue plasminogen activator, tPA). Metabolomic profiling (NMR or GC-MS) may reveal shifts in arachidonic acid or thromboxane metabolites linked to clot stability .
Methodological Best Practices
What criteria ensure research questions on this compound meet academic rigor and novelty?
Methodological Answer: Align questions with gaps identified in systematic reviews (e.g., inconsistent dosing in trauma trials). Prioritize hypotheses that test mechanistic assumptions (e.g., pH-dependent prodrug activation) or address understudied populations (e.g., pediatric cohorts). Validate novelty via Scopus/PubMed searches using controlled vocabularies (MeSH terms: "Antifibrinolytic Agents," "Prodrugs") .
Q. How should researchers address publication bias when synthesizing evidence on this compound?
Methodological Answer: Use funnel plots and Egger’s regression to detect asymmetry in meta-analyses. Adjust for small-study effects via trim-and-fill analysis. Prospectively register trials (e.g., ClinicalTrials.gov ) to mitigate selective outcome reporting. GRADEpro software can downgrade evidence quality for suspected bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
